molecular formula C14H23N3O2 B3009362 N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034483-85-5

N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B3009362
CAS No.: 2034483-85-5
M. Wt: 265.357
InChI Key: VLHKVBXJNWFIKC-UHFFFAOYSA-N
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Description

N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a synthetic compound featuring a benzo[d]imidazole core fused to a tetrahydro ring system. The carboxamide group at position 5 is substituted with a 3-isopropoxypropyl chain, contributing to its unique physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(3-propan-2-yloxypropyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-10(2)19-7-3-6-15-14(18)11-4-5-12-13(8-11)17-9-16-12/h9-11H,3-8H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHKVBXJNWFIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1CCC2=C(C1)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitrobenzene, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the benzimidazole core .

Scientific Research Applications

N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the formation of β-hematin, which is crucial for the survival of malaria parasites. Additionally, it can induce apoptosis in cancer cells by inhibiting autophagy and decreasing cell survival .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Core Structure
N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide C₁₆H₂₅N₃O₂ 291.39 g/mol 3-isopropoxypropyl Benzo[d]imidazole + tetrahydro ring
N-((6-ethoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide () C₁₇H₂₂N₄O₂ 314.39 g/mol Ethoxypyridinylmethyl Benzo[d]imidazole + tetrahydro ring
N-(2-(trifluoromethoxy)benzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide () C₁₆H₁₆F₃N₃O₂ 339.31 g/mol Trifluoromethoxybenzyl Benzo[d]imidazole + tetrahydro ring
EXP3174 () C₂₂H₂₁ClN₄O₂ 424.88 g/mol Chloro, n-butyl, tetrazolyl-biphenylmethyl Imidazole derivative
DIC (4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide) () C₆H₁₀N₆O 182.19 g/mol Triazeno group Imidazole carboxamide

Key Observations :

  • Core Structure: The target compound shares a benzo[d]imidazole-tetrahydro core with and compounds but differs from EXP3174 (simple imidazole) and DIC (non-fused imidazole).
  • Substituents : The 3-isopropoxypropyl chain enhances lipophilicity compared to the ethoxypyridinylmethyl group in (polar pyridine) or the trifluoromethoxybenzyl group in (electron-withdrawing CF₃) .
  • Pharmacophores : Unlike EXP3174 and losartan (), which include tetrazole moieties for angiotensin receptor binding, the target compound lacks this group, suggesting divergent biological targets .

Pharmacological and Metabolic Profiles

Table 2: Pharmacological Comparisons

Compound Therapeutic Area Key Metabolic Pathway Notable Activity
Target Compound Undefined (Research phase) Likely hepatic oxidation of isopropoxypropyl chain Potential GPCR modulation (structural analogy to PD123177/319, )
DIC () Antineoplastic N-demethylation via liver microsomes (14CO₂ excretion in rats/humans) Cytotoxic via triazeno group decomposition
EXP3174 () Cardiovascular Hydroxylation and conjugation Angiotensin II receptor antagonism
Compound Undefined Expected hydrolysis of trifluoromethoxybenzyl group Enhanced metabolic stability (CF₃ group)

Key Findings :

  • Metabolism : The target compound’s isopropoxypropyl chain may undergo oxidative metabolism, contrasting with DIC’s N-demethylation pathway .
  • Therapeutic Potential: While EXP3174 and related imidazoles () target cardiovascular systems, the benzo[d]imidazole scaffold in the target compound may align with neuropharmacology or oncology (e.g., kinase inhibition) .

Biological Activity

N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzoimidazole derivatives, characterized by its tetrahydro structure and carboxamide functional group. The chemical formula is C14H23N3O2C_{14}H_{23}N_3O_2, which indicates the presence of a propoxy group that may influence its lipophilicity and biological interactions.

Anticonvulsant Activity

Research has shown that derivatives of benzoimidazoles exhibit anticonvulsant properties. For instance, studies on structurally related compounds indicate that modifications at specific positions can enhance their efficacy in models of epilepsy. The activity is often assessed using the maximal electroshock seizure model and pentylenetetrazole-induced seizures .

GABA-A Receptor Modulation

This compound may interact with GABA-A receptors, which are critical for inhibitory neurotransmission in the central nervous system. Positive allosteric modulation of these receptors has been linked to anxiolytic and sedative effects . The compound's structural features could allow it to bind effectively to the benzodiazepine site on GABA-A receptors.

Farnesyltransferase Inhibition

Some imidazole derivatives have been identified as potent inhibitors of farnesyltransferase (FT), an enzyme involved in post-translational modification of proteins that regulate cell growth and differentiation. While specific data on the target compound is limited, related studies suggest that a hydrophobic substituent at the 4-position enhances inhibitory activity against FT .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification Effect
Alkyl substitutionsIncreased lipophilicity and receptor affinity
Aromatic ringsEnhanced interaction with GABA-A receptors
Positioning of functional groupsCritical for enzyme inhibition and receptor modulation

Case Studies

  • Anticonvulsant Efficacy : A study evaluated a series of benzoimidazole derivatives for their anticonvulsant effects. Compounds similar to this compound were tested in animal models. Results indicated a significant reduction in seizure frequency compared to controls .
  • GABA-A Receptor Interaction : Research involving 2-(4-fluorophenyl)-1H-benzo[d]imidazoles demonstrated their role as positive allosteric modulators at the α1/γ2 interface of GABA-A receptors. This suggests that similar compounds could be developed for therapeutic applications targeting anxiety disorders .

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